CID 16159639
Description
CID 16159639 (exact systematic name pending IUPAC verification) is a chemical compound cataloged in PubChem, with structural and functional characteristics inferred from chromatographic and mass spectrometric analyses. Key features include:
- The mass spectrum (Figure 1D) indicates a molecular ion peak at m/z [exact value redacted], with fragmentation patterns consistent with heteroatom-containing substituents.
- Applications: Likely investigated in natural product research or toxicology, given its structural resemblance to bioactive marine toxins (e.g., oscillatoxins).
Properties
InChI |
InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBUOXNUPHALR-UVIWMAFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 16159639 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
CID 16159639 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed. Common reagents include acids, bases, and solvents that facilitate the reaction process.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like chromatography and spectroscopy to confirm their structure and purity.
Scientific Research Applications
CID 16159639 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is used in studies of biological processes and as a tool for probing cellular mechanisms.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the production of various industrial products and as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 16159639 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Oscillatoxin Derivatives
Oscillatoxins are marine-derived polyketides with potent bioactivity. CID 16159639 shares structural motifs with oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) (Figure 1A-B, ). Key comparisons include:
| Parameter | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not reported | C₃₈H₅₈O₁₂ | C₃₉H₆₀O₁₂ |
| Molecular Weight | ~750 Da (estimated) | 742.86 Da | 756.89 Da |
| Key Substituents | Suspected epoxide group | Epoxide, hydroxyl, methyl branches | Additional methyl group at C30 |
| Bioactivity | Undetermined | Cytotoxic, ichthyotoxic | Enhanced membrane disruption |
Structural Insights: The methyl group at C30 in CID 185389 enhances its lipophilicity (LogP ~3.5 vs. This compound’s hypothetical epoxide group may confer electrophilic reactivity, analogous to oscillatoxin E (CID 156582093).
Functional Analogs: Ginsenoside Isomers
This compound’s structural complexity parallels ginsenosides, such as ginsenoside Rf and pseudoginsenoside F11 (). These triterpenoid saponins are differentiated by their glycosylation patterns and fragmentation behaviors in LC-ESI-MS:
| Parameter | This compound | Ginsenoside Rf | Pseudoginsenoside F11 |
|---|---|---|---|
| Glycosylation Sites | Not applicable | C3, C20 (glucose, rhamnose) | C3, C20 (glucose, xylose) |
| MS/MS Fragmentation | Epoxide ring cleavage | Loss of hexose (m/z 162) | Loss of pentose (m/z 132) |
| Bioactivity | Undetermined | Neuroprotective, anti-inflammatory | Anti-cancer, immunomodulatory |
Methodological Overlap: In-source CID (collision-induced dissociation) techniques () could differentiate this compound from isomers via diagnostic fragment ions (e.g., m/z 455 for epoxide-derived fragments).
Research Findings and Data Gaps
- Spectroscopic Consistency : this compound’s GC-MS profile () aligns with oscillatoxins but lacks NMR validation, necessitating further stereochemical analysis.
- Bioactivity Potential: Oscillatoxin analogs exhibit nM-level cytotoxicity, but this compound’s efficacy remains unquantified.
- Synthetic Feasibility : Unlike boronic acids (), this compound’s natural origin complicates large-scale production.
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